Cas no 2305161-83-3 (N-{(3R,4S)-1-3-(2-methoxyphenyl)propyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-ylmethyl}acetamide)
O composto N-{(3R,4S)-1-[3-(2-metoxifenil)propil]-4-(1-metil-1H-imidazol-5-il)pirrolidin-3-ilmetil}acetamida é uma molécula complexa com uma estrutura química distinta, combinando um núcleo de pirrolidina substituído com um grupo imidazol metilado e uma cadeia lateral fenilmetoxi. Sua configuração estereoquímica definida (3R,4S) confere especificidade molecular, potencialmente influenciando sua interação com alvos biológicos. A presença do grupo acetamida na posição 3 sugere estabilidade metabólica, enquanto o grupo imidazol pode contribuir para propriedades de ligação a receptores. Esta estrutura híbrida pode apresentar vantagens em aplicações farmacêuticas, como seletividade aumentada ou perfil farmacocinético otimizado, devido à sua combinação única de grupos funcionais aromáticos e heterocíclicos.

2305161-83-3 structure
Nome do Produto:N-{(3R,4S)-1-3-(2-methoxyphenyl)propyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-ylmethyl}acetamide
N.o CAS:2305161-83-3
MF:C21H30N4O2
MW:370.488504886627
MDL:MFCD34167950
CID:5639470
PubChem ID:138012937
N-{(3R,4S)-1-3-(2-methoxyphenyl)propyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-ylmethyl}acetamide Propriedades químicas e físicas
Nomes e Identificadores
-
- N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide
- Z3062350924
- EN300-28234363
- 2305161-83-3
- N-{(3R,4S)-1-3-(2-methoxyphenyl)propyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-ylmethyl}acetamide
-
- MDL: MFCD34167950
- Inchi: 1S/C21H30N4O2/c1-16(26)23-11-18-13-25(14-19(18)20-12-22-15-24(20)2)10-6-8-17-7-4-5-9-21(17)27-3/h4-5,7,9,12,15,18-19H,6,8,10-11,13-14H2,1-3H3,(H,23,26)/t18-,19-/m1/s1
- Chave InChI: PRHDZWBWMSFVKS-RTBURBONSA-N
- SMILES: O=C(C)NC[C@@H]1CN(CCCC2C=CC=CC=2OC)C[C@H]1C1=CN=CN1C
Propriedades Computadas
- Massa Exacta: 370.23687621g/mol
- Massa monoisotópica: 370.23687621g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 27
- Contagem de Ligações Rotativas: 8
- Complexidade: 475
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 2
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1.8
- Superfície polar topológica: 59.4Ų
N-{(3R,4S)-1-3-(2-methoxyphenyl)propyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-ylmethyl}acetamide Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28234363-0.05g |
N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide |
2305161-83-3 | 90.0% | 0.05g |
$528.0 | 2025-03-19 | |
Enamine | EN300-28234363-5.0g |
N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide |
2305161-83-3 | 90.0% | 5.0g |
$5760.0 | 2025-03-19 | |
Enamine | EN300-28234363-10.0g |
N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide |
2305161-83-3 | 90.0% | 10.0g |
$8542.0 | 2025-03-19 | |
Enamine | EN300-28234363-5g |
N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide |
2305161-83-3 | 90% | 5g |
$5760.0 | 2023-09-09 | |
1PlusChem | 1P0287SF-50mg |
N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide |
2305161-83-3 | 90% | 50mg |
$715.00 | 2024-05-24 | |
1PlusChem | 1P0287SF-250mg |
N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide |
2305161-83-3 | 90% | 250mg |
$1280.00 | 2023-12-18 | |
1PlusChem | 1P0287SF-1g |
N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide |
2305161-83-3 | 90% | 1g |
$2518.00 | 2023-12-18 | |
Enamine | EN300-28234363-0.5g |
N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide |
2305161-83-3 | 90.0% | 0.5g |
$1549.0 | 2025-03-19 | |
Enamine | EN300-28234363-0.1g |
N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide |
2305161-83-3 | 90.0% | 0.1g |
$690.0 | 2025-03-19 | |
Enamine | EN300-28234363-1g |
N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide |
2305161-83-3 | 90% | 1g |
$1987.0 | 2023-09-09 |
N-{(3R,4S)-1-3-(2-methoxyphenyl)propyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-ylmethyl}acetamide Literatura Relacionada
-
1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
2305161-83-3 (N-{(3R,4S)-1-3-(2-methoxyphenyl)propyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-ylmethyl}acetamide) Produtos relacionados
- 919847-76-0(ethyl 2-(1,2-oxazole-5-amido)-1-benzothiophene-3-carboxylate)
- 898348-80-6(N-(2,2-dimethoxyethyl)-N'-(3-methylphenyl)ethanediamide)
- 1803609-77-9(1-4-(2H-1,2,3,4-tetrazol-5-yl)phenylethan-1-amine Hydrochloride)
- 2137990-88-4(7-(difluoromethyl)-2-ethylpyrazolo1,5-apyrimidin-5-ol)
- 1011405-15-4(potassium {2-[(4-chlorophenoxy)methyl]-1H-benzimidazol-1-yl}acetate)
- 2229483-55-8(1-(2-chloro-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-one)
- 59935-29-4(L-Valine-15N)
- 6183-68-2(Quinine bisulfate heptahydrate)
- 2171183-04-1(2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-oxopiperazin-1-yl}acetic acid)
- 886762-87-4(5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-amine)
Fornecedores recomendados
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
CN Fornecedor
Reagente

Shanghai Joy Biotech Ltd
Membro Ouro
CN Fornecedor
A granel

Minglong (Xianning) Medicine Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel
